molecular formula C18H17NO2 B14123026 Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate

Cat. No.: B14123026
M. Wt: 279.3 g/mol
InChI Key: CIALJDLYOICZPY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its ethyl ester group at the 6-position, a methyl group at the 3-position, and a phenyl group at the 2-position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate then undergoes cyclization and rearrangement to yield the indole derivative.

For example, the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of copper iodide can produce this compound . The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, with the addition of a catalytic amount of acid like methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and microbial infections.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylindole-3-carboxylate: Similar in structure but with different substitution patterns.

    Methyl indole-6-carboxylate: Lacks the ethyl ester group and has a methyl ester instead.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position.

Uniqueness

Ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

ethyl 3-methyl-2-phenyl-1H-indole-6-carboxylate

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)14-9-10-15-12(2)17(19-16(15)11-14)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3

InChI Key

CIALJDLYOICZPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

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